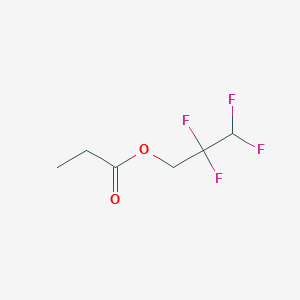

2,2,3,3-Tetrafluoropropyl propanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,2,3,3-Tetrafluoropropyl propanoate is an organic compound with the molecular formula C6H8F4O2 and a molecular weight of 188.12 . It is a liquid at room temperature .

Synthesis Analysis

The synthesis of alkyl 2,2,3,3-tetrafluoropropyl carbonates was found to be most effective using tetramethylammonium hydroxide as a catalyst .Molecular Structure Analysis

The IUPAC name for this compound is 2,2,3,3-tetrafluoropropyl propionate . The InChI code is 1S/C6H8F4O2/c1-2-4(11)12-3-6(9,10)5(7)8/h5H,2-3H2,1H3 .Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . The storage temperature is 4 degrees Celsius .Scientific Research Applications

Electrochemical Reactors

An electrocatalytic reactor utilizing nano-MnOx loaded porous Ti electrode as an anode was explored for the selective oxidation of 2,2,3,3-tetrafluoro-1-propanol (TFP) to produce 2,2,3,3-tetrafluopropionic acid (TFPA). This process showed high selectivity and conversion efficiency under optimized conditions, highlighting its potential for green and efficient oxidation of TFP to valuable chemicals (Hui Wang et al., 2014).

Fluidized Bed Reactors

A study on the mineralization and defluoridation of TFP was conducted using a three-phase fluidized bed reactor combining photo-oxidation and adsorption processes. This approach demonstrated efficient mineralization of TFP and removal of fluoride ions, pointing towards effective wastewater treatment solutions (Yu-Jen Shih et al., 2013).

Radiation Chemistry

The radiation-chemical stability of 1-(2,2,3,3,-tetrafluoropropoxy)-3-(4-sec-butylphenoxy)-2-propanol, used as a solvent modifier in nuclear waste solutions, was evaluated. The study revealed that this compound, when exposed to high-radiation doses, tends to produce hydroxylated nitro-derivatives, indicating its susceptibility to nitration in the presence of nitrous acid (Katy L. Swancutt et al., 2011).

Environmental Impact Studies

Research evaluating the immunomodulatory effects of 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)-propanoate in mice highlighted potential environmental and health impacts. This compound, designed to replace perfluorooctanoic acid, showed detectable changes in liver weight, peroxisome proliferation, and T cell-dependent antibody responses (B. Rushing et al., 2017).

Analytical Chemistry Applications

The use of fluorinated alcohols, including 2,2,3,3-tetrafluoro-1-propanol, in liquid chromatography-mass spectrometry (LC-MS) analysis of oligonucleotides was examined. This research highlighted the role of these solvents in stabilizing reactive cationic intermediates, which is crucial for effective analysis (Babak Basiri et al., 2016).

Safety and Hazards

The compound is classified as dangerous, with hazard statements including H225, H315, H319, and H335 . Precautionary measures include P210, P233, P240, P241, P242, P243, P261, P264, P271, P280, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, and P501 .

Mechanism of Action

Target of Action

It is designed to replace perfluorooctanoic acid (pfoa), which has been associated with immunotoxicity . Therefore, it may interact with similar targets as PFOA, potentially influencing the immune system.

Mode of Action

It is known to have immunomodulatory effects . In rodent models, PFOA exposure suppresses T cell-dependent antibody responses (TDAR) and vaccine responses in exposed humans . As a replacement compound, 2,2,3,3-Tetrafluoropropyl propanoate might have similar effects.

Biochemical Pathways

Given its potential immunomodulatory effects, it may influence pathways related to immune response, such as T cell activation and antibody production .

Pharmacokinetics

It is known that females had less serum accumulation and higher clearance than males, and males had higher urine concentrations than females at all times and doses .

Result of Action

The molecular and cellular effects of 2,2,3,3-Tetrafluoropropyl propanoate’s action include increased relative liver weight and peroxisome proliferation at certain doses . It also suppressed TDAR in females at high doses and increased T lymphocyte numbers in males . B lymphocyte numbers were unchanged in both sexes .

properties

IUPAC Name |

2,2,3,3-tetrafluoropropyl propanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8F4O2/c1-2-4(11)12-3-6(9,10)5(7)8/h5H,2-3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWMGACMLFUFHHT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OCC(C(F)F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8F4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2,3,3-Tetrafluoropropyl propanoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide](/img/structure/B2773765.png)

![3-methyl-2-oxo-N-(1-(thiophen-2-yl)cyclopentyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2773768.png)

![7-(4-chlorobenzoyl)-5-[(3-methylphenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2773769.png)

![3-{[(3,4-dichlorophenyl)methyl]sulfanyl}-5-(trifluoromethyl)-4H-1,2,4-triazol-4-amine](/img/structure/B2773776.png)

![5-methyl-4-{[(3-pyridinylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2773777.png)

![3-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}cyclobutane-1-carboxylic acid](/img/structure/B2773779.png)

![Methyl 2-oxospiro[3.5]nonane-7-carboxylate](/img/structure/B2773783.png)

![N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-cyclohexylacetamide](/img/structure/B2773784.png)